N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of an indene moiety, a thiophene ring, and a sulfonamide group
Mechanism of Action
Target of Action
The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine, forming the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)pyridine-2-sulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which can impart different electronic properties compared to benzene or pyridine analogs. This can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-14(8-7-11-4-1-2-5-12(11)14)10-15-20(17,18)13-6-3-9-19-13/h1-6,9,15-16H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZUOJBRQJGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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